Copper(II) 2 3 9 10 16 17 23 24-octakis& Copper(II) 2 3 9 10 16 17 23 24-octakis&
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212998
InChI: InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2
SMILES:
Molecular Formula: C96H150CuN8O8
Molecular Weight: 1607.8 g/mol

Copper(II) 2 3 9 10 16 17 23 24-octakis&

CAS No.:

Cat. No.: VC16212998

Molecular Formula: C96H150CuN8O8

Molecular Weight: 1607.8 g/mol

* For research use only. Not for human or veterinary use.

Copper(II) 2 3 9 10 16 17 23 24-octakis& -

Specification

Molecular Formula C96H150CuN8O8
Molecular Weight 1607.8 g/mol
IUPAC Name copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene
Standard InChI InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2
Standard InChI Key SZLALWGZRRNFKS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central copper(II) ion coordinated within a phthalocyanine macrocycle. Each of the eight peripheral positions on the phthalocyanine ring is substituted with an octyloxy group (-OC₈H₁₇), resulting in the molecular formula C₉₆H₁₄₄CuN₈O₈ . The octyloxy chains impart significant lipophilicity, enabling dissolution in nonpolar solvents such as chloroform and toluene. This structural modification also reduces aggregation tendencies, a common issue in unsubstituted phthalocyanines .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number119495-09-9
Molecular FormulaC₉₆H₁₄₄CuN₈O₈
Molecular Weight1601.77 g/mol
Melting Point>300°C
DensityN/A
Boiling PointN/A
LogP (Partition Coefficient)23.38

Spectroscopic Features

The UV-Vis spectrum of this compound typically exhibits a strong Q-band absorption near 700 nm, characteristic of phthalocyanines. The octyloxy substituents induce a bathochromic shift compared to unsubstituted analogs, enhancing its suitability for near-infrared (NIR) applications . Mass spectrometry confirms the molecular ion peak at m/z 1600.04 (calculated for [M]⁺), aligning with the theoretical molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves cyclotetramerization of 4-octyloxyphthalonitrile in the presence of copper(II) salts. A typical procedure utilizes refluxing solvents like 1,2,4-trichlorobenzene or dimethylformamide (DMF), with reaction times ranging from 24 to 48 hours . Purification is achieved via column chromatography using silica gel and nonpolar eluents.

Table 2: Representative Synthesis Conditions

ReagentRoleConditions
4-OctyloxyphthalonitrileMonomerReflux, 180°C, 24 hr
Copper(II) ChlorideMetal SourceInert atmosphere
1,2,4-TrichlorobenzeneSolventNitrogen environment

Industrial Availability

Commercial suppliers list the compound at high purity grades (≥95%). For example, Sigma-Aldrich offers 500 mg quantities priced at $364, while Arctom provides 1 g for $1,281 . These variations reflect differences in purification methods and batch sizes.

Physicochemical Properties

Thermal Stability

The compound’s melting point exceeds 300°C, attributable to the rigid phthalocyanine core and strong Cu-N coordination bonds . Differential scanning calorimetry (DSC) reveals endothermic transitions corresponding to crystalline-to-liquid crystal phase changes, observed between 83°C and 305°C in analogous rare-earth complexes .

Solubility and Processing

The octyloxy side chains confer excellent solubility in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., chloroform, dichloromethane). This facilitates solution-based processing techniques such as spin-coating and inkjet printing, critical for fabricating thin-film devices .

Applications in Advanced Materials

Organic Electronics

The compound’s extended π-conjugation and high charge carrier mobility make it suitable for organic field-effect transistors (OFETs) and photovoltaic cells. Its NIR absorption is exploited in organic photodetectors for telecommunications .

Liquid Crystalline Behavior

Studies on structurally similar rare-earth phthalocyanines demonstrate rectangular columnar mesophases, with molecular packing unaffected by the central metal ion . This suggests that the copper analog could exhibit comparable liquid crystalline properties, enabling applications in electro-optical displays.

Table 3: Key Application Areas

ApplicationFunctionPerformance Metrics
Photodynamic TherapyPhotosensitizerHigh singlet oxygen yield
Gas SensorsChemiresistive layerppm-level NO₂ detection
NIR DyesLight absorptionε > 200,000 L·mol⁻¹·cm⁻¹

Recent Research Advances

Supramolecular Assemblies

Recent work explores hierarchical self-assembly into nanowires and nanotubes, driven by π-π stacking and alkyl chain interactions. These structures show promise in catalytic and sensing applications .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) enhances surface area and porosity, enabling heterogeneous catalysis for oxidation reactions. For example, Cu-Pc@MOF composites achieve 98% conversion in styrene epoxidation .

Challenges and Future Directions

Scalability Issues

Current synthesis routes suffer from low yields (<30%), necessitating solvent-intensive purification. Future efforts may leverage flow chemistry or microwave-assisted techniques to improve efficiency.

Stability Under Operational Conditions

Long-term stability in ambient conditions remains a concern for electronic applications. Encapsulation strategies using atomic layer deposition (ALD) coatings are under investigation to mitigate degradation.

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